Intedanib is a medication that has emerged as a key area of scientific research in the field of pulmonary fibrosis. Its primary application targets Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs), a group of chronic conditions characterized by scarring of the lung tissue [].
Research suggests that Intedanib works by modulating various signaling pathways involved in fibrosis. It inhibits the activity of specific tyrosine kinases, enzymes that play a role in cell growth, proliferation, and differentiation []. In the context of PF-ILDs, Intedanib is believed to target these pathways to slow down the progression of lung scarring.
Nintedanib is a small-molecule tyrosine kinase inhibitor primarily used in treating idiopathic pulmonary fibrosis and advanced non-small cell lung cancer. Its chemical structure is defined as 1H-indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]-amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)-, ethanesulfonate with a molecular weight of approximately 539.62 g/mol . Nintedanib acts by competitively binding to the adenosine triphosphate binding sites of various receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. This binding inhibits the signaling pathways responsible for cell proliferation and migration, particularly in lung fibroblasts and endothelial cells .
Intedanib's therapeutic effects are attributed to its inhibitory action on multiple tyrosine kinases. These enzymes play a crucial role in regulating cell proliferation, migration, and blood vessel formation. By blocking these pathways, Intedanib disrupts the uncontrolled growth and abnormal blood vessel development associated with various diseases [].
Nintedanib's synthesis involves several key reactions:
Nintedanib exhibits potent biological activity by inhibiting the receptor tyrosine kinases involved in various cellular processes:
The synthesis of nintedanib can be summarized in a multi-step process involving:
Nintedanib is primarily applied in:
Nintedanib shares similarities with several other tyrosine kinase inhibitors but has unique characteristics:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dasatinib | Inhibits BCR-ABL and Src family kinases | Primarily used in chronic myeloid leukemia |
Sorafenib | Inhibits multiple kinases including RAF kinases | Used for renal cell carcinoma and hepatocellular carcinoma |
Lapatinib | Dual inhibitor of epidermal growth factor receptor | Effective against breast cancer |
Axitinib | Selective inhibitor of vascular endothelial growth factor receptors | Primarily used for renal cell carcinoma |
Nintedanib's specificity towards fibroblast proliferation and its application in pulmonary diseases set it apart from these compounds, which often target different types of cancers or signaling pathways .
Nintedanib demonstrates a pronounced pH-dependent solubility profile, which is a critical factor in its pharmaceutical development and bioavailability. The solubility characteristics of nintedanib esylate show a strong correlation with environmental pH conditions, reflecting the ionizable nature of the molecule [1] [2].
At the intrinsic pH of 5.7, a saturated aqueous solution of nintedanib esylate exhibits a concentration of 2.8 mg/mL [1] [2]. This represents the baseline solubility under neutral conditions. However, the solubility profile changes dramatically across different pH ranges, with the most significant enhancement observed under acidic conditions.
Under physiological pH conditions (pH 7.4), nintedanib displays very limited aqueous solubility, with values as low as 5.13 ± 1.23 μg/mL [3]. Similarly, at pH 6.8, the solubility remains consistently low at 11.98 ± 1.12 μg/mL [3]. These low solubility values at physiological pH represent a significant pharmaceutical challenge, as they limit the bioavailability of the compound when administered orally.
The most remarkable characteristic of nintedanib solubility is its dramatic increase under acidic conditions, particularly at pH values below 3.0 [1] [4]. This pH-dependent enhancement is attributed to the protonation of ionizable groups within the molecule, which increases its hydrophilic character and subsequent aqueous solubility [1] [5].
pH | Solubility (mg/mL) | Solubility (μg/mL) | Description |
---|---|---|---|
pH < 3 | High (>2.8) | High (>2800) | Strongly pH dependent increase |
pH 5.7 (intrinsic) | 2.8 | 2800 | Saturated solution intrinsic pH |
pH 6.8 | 0.012 | 11.98 ± 1.12 | Very low solubility |
pH 7.4 | 0.005 | 5.13 ± 1.23 | Very low solubility |
pH 6.8 (+ 0.5% Tween 80) | 0.442 | 441.67 ± 10.25 | Enhanced with surfactant |
pH 7.4 (+ 0.5% Tween 80) | 0.132 | 132.42 ± 8.87 | Enhanced with surfactant |
The addition of solubilizing agents such as Tween 80 significantly improves nintedanib solubility at physiological pH conditions. With 0.5% Tween 80, the solubility increases from 11.98 μg/mL to 441.67 ± 10.25 μg/mL at pH 6.8, and from 5.13 μg/mL to 132.42 ± 8.87 μg/mL at pH 7.4 [3]. This enhancement demonstrates the potential for formulation strategies to overcome the intrinsic solubility limitations of nintedanib.
The lipophilicity profile of nintedanib is characterized by its high octanol-water partition coefficient and significant pH-dependent variations in apparent partition coefficients. These parameters are fundamental to understanding the compound's membrane permeability, tissue distribution, and pharmaceutical behavior.
The octanol-water partition coefficient (log P) for nintedanib free base is determined to be 3.6, demonstrating the inherently lipophilic character of the molecule [1] [5]. This high lipophilicity value indicates strong affinity for lipid environments and suggests favorable membrane permeability characteristics under appropriate conditions.
The apparent partition coefficient (log D) shows significant pH dependence due to the ionizable groups present in the nintedanib structure. At physiological pH (pH 7.4), the log D value is calculated to be 3.0 [1] [2], indicating that the compound retains substantial lipophilicity even under physiological conditions. This value suggests that nintedanib would exhibit good membrane permeability and tissue penetration at physiological pH.
However, the lipophilicity profile changes dramatically in the acidic pH range. At pH values below 5.0, the log D decreases to ≤ 1.0 [1] [2], representing a shift toward more hydrophilic character. This pH-dependent change in lipophilicity is attributed to the protonation of basic groups within the molecule, which increases its hydrophilic nature and reduces its affinity for lipid phases.
pH Condition | Log P / Log D | Lipophilicity |
---|---|---|
pH 6.8 PBS | 2.40 ± 0.15 | High |
pH 7.4 PBS | 2.85 ± 0.24 | High |
pH 6.8 PBS (+ 0.5% Tween 80) | 1.68 ± 0.12 | Moderate |
pH 7.4 PBS (+ 0.5% Tween 80) | 2.39 ± 0.17 | High |
pH 7.4 (apparent) | 3.0 | High |
pH < 5 (apparent) | ≤ 1.0 | Low to moderate |
Experimental determination of partition coefficients using different buffer systems reveals additional complexity in the lipophilicity profile. In pH 6.8 phosphate buffered saline (PBS), the log P value is 2.40 ± 0.15 [3], while in pH 7.4 PBS, it increases to 2.85 ± 0.24 [3]. These values confirm the high lipophilic nature of nintedanib across physiological pH ranges.
The presence of surfactants modifies the apparent partition coefficients significantly. With 0.5% Tween 80 in the aqueous phase, the log P values decrease to 1.68 ± 0.12 at pH 6.8 and 2.39 ± 0.17 at pH 7.4 [3]. This reduction reflects the solubilizing effect of the surfactant, which increases the apparent aqueous solubility and reduces the apparent lipophilicity.
The weakly basic properties of nintedanib, with a predicted pKa of 7.9 [6], provide insight into the ionization behavior that drives these pH-dependent changes in lipophilicity. At physiological pH, the compound exists partially in its protonated form, which influences both its solubility and partition behavior.
Nintedanib exhibits remarkable thermal stability under normal storage and processing conditions, but shows susceptibility to chemical degradation under specific stress conditions. The thermal behavior and degradation kinetics are critical parameters for pharmaceutical formulation, storage, and stability assessment.
Thermal stability studies demonstrate that nintedanib remains stable across a wide temperature range under dry conditions. At elevated temperatures of 40°C, 60°C, and 80°C, the compound shows minimal degradation with recovery percentages of 99.74%, 99.52%, and 99.51%, respectively [7] [8]. These high recovery values indicate excellent thermal stability and suggest that nintedanib can withstand typical pharmaceutical processing temperatures without significant degradation.
The melting behavior of nintedanib reveals important thermal characteristics. Differential scanning calorimetry (DSC) analysis shows that the compound has a melting point onset greater than 237°C [9], with decomposition occurring above 300°C [7]. This high melting point indicates strong intermolecular interactions in the crystalline state and contributes to the compound's thermal stability.
Stress Condition | Stability/Degradation | Number of Degradants | Comments |
---|---|---|---|
Thermal (40°C) | 99.74% recovery | 0 | Thermally stable |
Thermal (60°C) | 99.52% recovery | 0 | Thermally stable |
Thermal (80°C) | 99.51% recovery | 0 | Thermally stable |
Acid hydrolysis (0.1M HCl) | Stable (>10% degradation not observed) | 1 | Stable under mild conditions |
Acid hydrolysis (1M HCl) | Rapid degradation (>10% within 0 hrs) | Multiple | Unstable under harsh conditions |
Base hydrolysis (0.1M NaOH) | Degradation after 8 hours (>10%) | 3 | Degradation at 8 hours |
Oxidative (3% H2O2) | Degradation observed | 5 | Most susceptible to oxidation |
Photolytic (1.2×10⁶ lux hours) | Mild degradation | 2 | Photosensitive |
Melting point (DSC onset) | > 237°C | N/A | Decomposition on melting |
Decomposition temperature | > 300°C | N/A | Thermal decomposition |
Chemical degradation studies reveal that nintedanib stability varies significantly depending on the stress conditions applied. Under mild acidic conditions (0.1M HCl), the compound remains relatively stable with only one degradation product observed [7]. However, under harsh acidic conditions (1M HCl), rapid degradation occurs with multiple degradation products forming within a short timeframe [7].
Basic hydrolysis presents a moderate degradation risk, with significant degradation (>10%) observed after 8 hours of exposure to 0.1M sodium hydroxide at elevated temperature [7]. This degradation produces three distinct degradation products, suggesting multiple pathways for base-catalyzed degradation [7].
Oxidative stress represents the most significant degradation risk for nintedanib. Exposure to 3% hydrogen peroxide results in extensive degradation with the formation of five different degradation products [7]. This susceptibility to oxidative degradation indicates that nintedanib formulations require careful consideration of antioxidant systems and packaging to prevent oxidative degradation during storage.
Photolytic degradation studies show that nintedanib exhibits mild photosensitivity when exposed to intense light conditions (1.2×10⁶ lux hours) [7]. This exposure results in the formation of two degradation products, indicating that the compound should be protected from excessive light exposure during storage and handling.
The degradation kinetics follow different pathways depending on the stress conditions. Hydrolytic degradation appears to involve nucleophilic attack on susceptible functional groups, while oxidative degradation likely involves radical-mediated processes affecting multiple sites within the molecule [10] [11].
Nintedanib esylate demonstrates non-hygroscopic behavior in its crystalline form, which is a favorable characteristic for pharmaceutical stability and processing. The hygroscopicity behavior is closely related to the solid-state properties and polymorphic characteristics of the compound.
The active substance is characterized as a pale yellow to bright greenish yellow colored non-hygroscopic powder [12]. This non-hygroscopic nature indicates that the compound does not readily absorb moisture from the environment under normal storage conditions, which is advantageous for maintaining chemical and physical stability during storage.
Property | Description | Reference |
---|---|---|
Physical appearance | Pale yellow to bright greenish yellow powder | Citation 23, 4 |
Hygroscopicity | Non-hygroscopic | Citation 23 |
Crystalline form (esylate) | Hemihydrate form | Citation 23 |
Polymorphic stability | Stable during storage | Citation 23 |
Amorphous form solubility | Enhanced dissolution rate | Citation 21 |
Solid dispersion characteristics | Improved bioavailability in solid dispersions | Citation 21 |
Water content determination | Determined by Karl Fischer titration | Citation 23 |
Storage conditions | Store at -20°C (freezer) | Citation 40 |
Powder flow properties | Poor flow properties | Citation 23 |
The crystalline form of nintedanib esylate is routinely produced as a hemihydrate, as confirmed by X-ray diffraction analysis [12]. This crystalline form has been shown to be stable during storage with no change in polymorphic form observed over time [12]. The stability of the hemihydrate form is important for maintaining consistent pharmaceutical properties and bioavailability.
Water content determination is performed using Karl Fischer titration, which provides accurate measurement of the hydrate content in the crystalline material [12]. This analytical method is essential for quality control and specification setting, as water content can significantly impact the stability and performance of pharmaceutical compounds.
Despite its non-hygroscopic nature in the crystalline form, nintedanib esylate exhibits poor powder flow properties [12]. This characteristic can present challenges during pharmaceutical manufacturing processes such as tablet compression, capsule filling, and other solid dosage form preparation methods. The poor flow properties may require the use of flow aids or specific processing techniques to ensure consistent manufacturing performance.
The development of solid dispersions has been explored to improve the dissolution and bioavailability characteristics of nintedanib. In solid dispersion formulations, nintedanib exists in an amorphous form dispersed within a soluble polymer matrix [13]. This amorphous form demonstrates enhanced dissolution rates compared to the crystalline form, leading to improved bioavailability in vivo [13].
Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies of solid dispersions confirm that nintedanib exists in an amorphous state within the polymer matrix [13]. The transition from crystalline to amorphous form eliminates the crystal lattice energy barrier to dissolution, resulting in faster dissolution rates and improved solubility characteristics.
The hygroscopicity behavior of different solid-state forms varies significantly. While the crystalline esylate salt is non-hygroscopic, amorphous forms and solid dispersions may exhibit different moisture uptake characteristics. The polymer carriers used in solid dispersions can influence the overall hygroscopicity of the formulation, requiring careful selection of excipients and storage conditions.
Storage recommendations for nintedanib include refrigerated conditions at -20°C to maintain long-term stability [9]. While the non-hygroscopic nature of the compound reduces moisture-related degradation risks, the low storage temperature helps prevent chemical degradation and maintains the integrity of the crystalline form.
The polymorphic behavior of nintedanib has been the subject of extensive research, with several crystalline forms identified and characterized. Different polymorphic forms may exhibit varying hygroscopicity behaviors, dissolution rates, and stability characteristics. The hemihydrate form represents the most stable and pharmaceutically relevant form for commercial applications [12].